![molecular formula C9H10N2OS B2787668 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile CAS No. 338954-39-5](/img/structure/B2787668.png)
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile is a chemical compound with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol . This compound features a thienyl ring substituted with a methoxyethanimidoyl group and an acetonitrile group, making it a unique structure in organic chemistry.
準備方法
The synthesis of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile typically involves the reaction of 2-thiophenecarboxaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a dehydration reaction using acetic anhydride to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
科学的研究の応用
2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxyethanimidoyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
類似化合物との比較
Similar compounds to 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile include:
2-[5-(Methoxyethanimidoyl)-2-furyl]acetonitrile: Similar structure but with a furan ring instead of a thienyl ring.
2-[5-(Methoxyethanimidoyl)-2-pyridyl]acetonitrile: Contains a pyridine ring, offering different electronic properties.
2-[5-(Methoxyethanimidoyl)-2-phenyl]acetonitrile: Features a phenyl ring, which can affect the compound’s reactivity and interactions.
These compounds share structural similarities but differ in their electronic and steric properties, leading to unique reactivity and applications.
特性
IUPAC Name |
2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-7(11-12-2)9-4-3-8(13-9)5-6-10/h3-4H,5H2,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUFFSDRIPGARF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(S1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/C1=CC=C(S1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
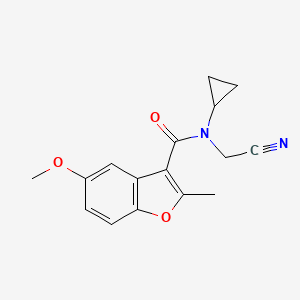
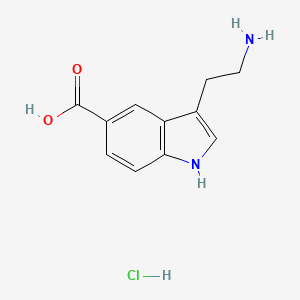
![N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2787591.png)


![6-{[4-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2787595.png)
![3,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787597.png)
![4-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide](/img/structure/B2787598.png)
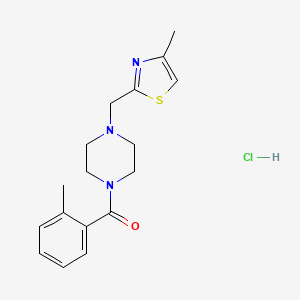
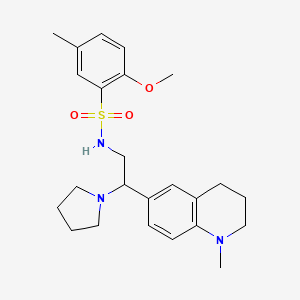
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2787604.png)
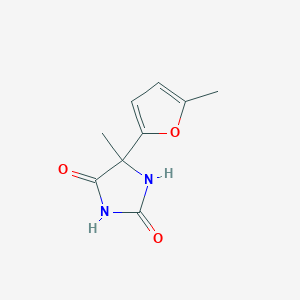
![4-cyano-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2787607.png)
![2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2787608.png)
